molecular formula C26H26N2O4S B284736 N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide

N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide

Número de catálogo: B284736
Peso molecular: 462.6 g/mol
Clave InChI: LZAQAJSDURQEBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of high-affinity glutamate transporters that are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

TBOA inhibits the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate NMDA receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects, possibly through the activation of various signaling pathways.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In animal models, TBOA has been shown to increase extracellular glutamate levels, activate NMDA receptors, and have neuroprotective effects. TBOA has also been shown to decrease seizure activity in animal models of epilepsy. However, TBOA has also been shown to have some toxic effects, including the induction of seizures at high doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBOA has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, making it a useful tool for studying the role of this compound in various neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for research purposes. However, TBOA has some limitations for use in lab experiments. It has been shown to have some toxic effects, particularly at high doses, which can limit its use in animal models. Additionally, TBOA is not selective for this compound, and can inhibit other glutamate transporters at high doses.

Direcciones Futuras

There are a number of future directions for research on TBOA. One area of interest is the potential use of TBOA in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Further research is needed to determine the optimal dosing and delivery methods for TBOA in these conditions. Another area of interest is the development of more selective inhibitors of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, which could have fewer side effects than TBOA. Finally, further research is needed to determine the long-term effects of TBOA on neuronal function and survival.

Métodos De Síntesis

TBOA can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzothiazole to form the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]thiazepine-4-carboxylic acid to form the final product, TBOA.

Aplicaciones Científicas De Investigación

TBOA has been extensively studied for its potential use in treating various neurological disorders. In vitro studies have shown that TBOA can inhibit the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Propiedades

Fórmula molecular

C26H26N2O4S

Peso molecular

462.6 g/mol

Nombre IUPAC

N-[3-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide

InChI

InChI=1S/C26H26N2O4S/c1-16(29)27-19-9-7-8-17(12-19)21-15-25(33-24-11-6-5-10-20(24)28-21)18-13-22(30-2)26(32-4)23(14-18)31-3/h5-14,25H,15H2,1-4H3,(H,27,29)

Clave InChI

LZAQAJSDURQEBA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC

SMILES canónico

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.